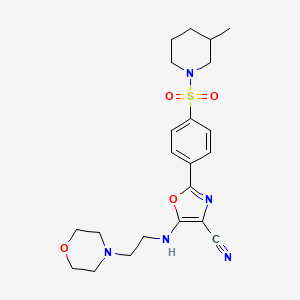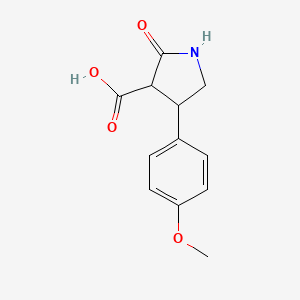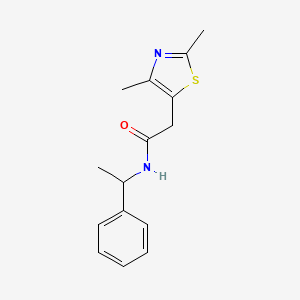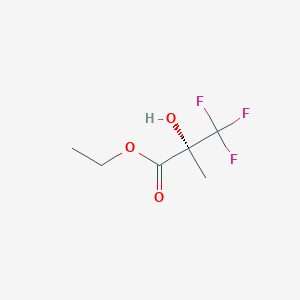
4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. They are often used as building blocks in the synthesis of more complex molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyridine ring with a tert-butoxy group, two fluorine atoms, and a methyl group attached .Aplicaciones Científicas De Investigación
Solar Cell Performance Enhancement
- 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine and its analogs, like 4-tert-butylpyridine, are used in dye-sensitized solar cells. Addition of 4-tert-butylpyridine to redox electrolytes significantly improves the performance of these cells. This is achieved by shifting the TiO2 band edge toward negative potentials and increasing the electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).
Molecular Synthesis and Enzyme Inhibition
- Derivatives of this compound, such as sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates, are used in molecular synthesis. These compounds are instrumental in preparing enzyme inhibitors, specifically renin inhibitors (Thaisrivongs, Schostarez, Pals, & Turner, 1987).
Organic Synthesis and Chemical Behavior
- Similar compounds, like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, are utilized in organic syntheses. These compounds serve as weak nucleophilic bases and play a role in various chemical reactions (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).
Medicinal Chemistry
- In medicinal chemistry, compounds like 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid, which are structurally related to this compound, are developed as potent inhibitors for specific proteins. These compounds have undergone clinical trials for treating certain diseases (Stock et al., 2011).
Enhancing Solar Cell Efficiency
- Pyridine derivatives, including those related to this compound, are investigated for their roles in enhancing the efficiency of dye-sensitized solar cells. Their interaction with components like TiO2 surfaces in these cells is studied for optimizing solar cell performance (Xiong et al., 2008).
Propiedades
IUPAC Name |
2,5-difluoro-3-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-6-8(14-10(2,3)4)7(11)5-13-9(6)12/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSRNFGVNHDQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1F)F)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)

![N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2916410.png)


![1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2916415.png)
![6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2916416.png)

![7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2916418.png)
![1-[4-[(3As,6aS)-spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2916420.png)




